LPA2 Agonist Potency: DBIBB vs. GRI977143 and Endogenous LPA 18:1
DBIBB activates LPA2 with an EC50 of 0.10 µM (100 nM) in Ca2+ mobilization assays using LPA2-reconstituted MEFs, representing a 33-fold improvement in potency over the parent hit GRI977143 (EC50 = 3.3 µM) [1][2]. While the endogenous agonist LPA 18:1 is more potent (EC50 = 1.4 nM), DBIBB's non-lipid structure confers chemical stability and synthetic tractability that LPA 18:1 lacks [1].
| Evidence Dimension | LPA2 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.10 µM (100 nM) |
| Comparator Or Baseline | GRI977143: EC50 = 3.3 µM; LPA 18:1: EC50 = 1.4 nM (0.0014 µM) |
| Quantified Difference | 33-fold more potent than GRI977143; ~71-fold less potent than LPA 18:1 |
| Conditions | Ca2+ transient assay in LPA2-reconstituted MEFs derived from LPA1&2 double-knockout mice; dose-response range 1 nM–10 µM |
Why This Matters
The 33-fold potency gain over GRI977143 directly reduces the required dose for in vivo efficacy, improving the therapeutic index and lowering cost per effective dose in animal models.
- [1] Patil R, Szabó E, Fells JI, et al. Combined mitigation of the gastrointestinal and hematopoietic acute radiation syndromes by an LPA2 receptor-specific nonlipid agonist. Chem Biol. 2015;22(2):206-216. Data from Figure 1B table. View Source
- [2] TargetMol. GRI977143 product datasheet. EC50 = 3.3 μM at LPA2 receptor. View Source
